molecular formula C22H25NO4 B2801839 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid CAS No. 244227-60-9

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid

Cat. No.: B2801839
CAS No.: 244227-60-9
M. Wt: 367.445
InChI Key: JLQPLDXCKOKHOY-HNNXBMFYSA-N
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Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group can be removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of heptanoic acid is protected using the Fmoc group. This is achieved by reacting heptanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of heptanoic acid and Fmoc-Cl are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino acid.

    Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products

    Deprotection: Free amino acid.

    Coupling: Peptides or peptide derivatives.

Scientific Research Applications

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in solid-phase peptide synthesis for protecting amino groups.

    Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.

    Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Mechanism of Action

The primary mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid

Uniqueness

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination allows for selective protection and deprotection of amino groups, making it highly valuable in peptide synthesis.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPLDXCKOKHOY-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244227-60-9
Record name (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
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